Antibacterial agents: Research has shown promising antibacterial activity of certain imidazo[1,2-a]pyridine derivatives against various Gram-positive and Gram-negative bacteria. []
Benzodiazepine receptor ligands: Studies have investigated imidazo[1,2-a]pyridine derivatives as ligands for both central and peripheral benzodiazepine receptors, highlighting their potential in neuroscience research. []
Bioreductive anti-tumour drugs: Some imidazo[1,2-a]pyridine derivatives, particularly N-oxides, have shown potential as bioreductively activated cytotoxins, suggesting possibilities for cancer research. []
Synthesis Analysis
Condensation reactions: Reacting 2-aminopyridines with α-haloketones or α-haloaldehydes often forms the imidazo[1,2-a]pyridine core. []
Cyclization reactions: Various cyclization reactions, including those involving amidines, can be employed to build the imidazo[1,2-a]pyridine structure. []
Mechanism of Action
Inhibition of bacterial enzymes: Some imidazo[1,2-a]pyridines exert antibacterial activity by inhibiting essential bacterial enzymes. []
Modulation of receptor activity: Imidazo[1,2-a]pyridines can act as agonists or antagonists for various receptors, modulating their activity. []
Bioreductive activation: N-oxides of some imidazo[1,2-a]pyridines can be bioreductively activated to cytotoxic species. []
Compound Description: DS2OMe is a candidate PET radioligand for visualizing δ-containing GABAA receptors in the brain. It is labeled with Carbon-11 for use in PET imaging studies. DS2OMe demonstrates good brain penetration and selectivity for the δ-subunit containing GABAA receptors. [, ]
Relevance: DS2OMe shares the core imidazo[1,2-a]pyridine scaffold with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Both compounds also feature a benzamide substituent at the 3-position of the imidazo[1,2-a]pyridine ring. The key difference lies in the substituents on the benzamide ring (4-methoxy in DS2OMe and 3-nitro in the target compound) and the 2-position of the imidazo[1,2-a]pyridine ring (thiophen-2-yl in DS2OMe and phenyl in the target compound). [, ]
Compound Description: DS2, also known as delta selective compound 2, is a widely used tool for studying δ-subunit-containing GABAA receptors. It exhibits positive allosteric modulation of these receptors, particularly those containing the α4β1δ subunit combination. Despite extensive research, the exact binding site of DS2 has been elusive until recently, when it was identified as a site in the transmembrane domain of the α4(+)β1(−) interface. []
Relevance: DS2 is highly structurally similar to 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Both compounds share the same core imidazo[1,2-a]pyridine structure with a benzamide substituent at the 3-position. The primary difference lies in the substituents on the benzamide ring (4-chloro in DS2 and 3-nitro in the target compound) and the 2-position of the imidazo[1,2-a]pyridine ring (2-thienyl in DS2 and phenyl in the target compound). []
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Compound Description: This compound's crystal structure reveals a columnar arrangement of molecules interconnected by N-H...N hydrogen bonds along the b-axis. The imidazo[1,2-a]pyridine ring system and the phenyl ring are almost coplanar. []
Compound Description: This compound features a fused five and six-membered ring system (imidazo[1,2-a]pyridine) connected to a methyl group, a phenyl ring, and an (iminomethyl)phenol group. Crystal structure analysis reveals an almost planar fused ring system that forms specific dihedral angles with the phenyl and (iminomethyl)phenol groups. The crystal packing involves centrosymmetric dimers linked by C-H⋯π interactions and O–H⋯N hydrogen bonds. []
Relevance: This compound shares the 2-phenylimidazo[1,2-a]pyridine core structure with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. The key difference lies in the substituent at the 3-position of the imidazo[1,2-a]pyridine ring, which is a carboximidoylphenol group in the related compound, compared to the 3-nitro benzamide group in the target compound. Additionally, the related compound possesses a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring. []
Compound Description: This series of derivatives was synthesized from 3-(8-bromoimidazo [1,2-a]pyridin-2-yl)-4-fluoroaniline and characterized using various spectroscopic techniques. []
Relevance: This family of compounds is closely related to 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Both share the core imidazo[1,2-a]pyridine structure and a benzamide substituent. The key differences lie in the presence of a bromine atom at the 8-position and a fluorine atom at the 4-position of the phenyl ring directly attached to the imidazo[1,2-a]pyridine in the related compound, while the target compound has a nitro group on the benzamide and no substituents on the phenyl ring attached to the imidazo[1,2-a]pyridine. []
2-Phenylimidazo[1,2-alpha]pyridine derivatives
Compound Description: These derivatives, including alkyl 2-phenylimidazo[1,2-alpha]pyridine-3-carboxylates, acetates, propionates, and N,N-dialkyl-2-phenylimidazo[1,2-alpha]pyridine-3-carboxamides, acetamides, and propionamides, were synthesized and evaluated for their affinity towards central and peripheral benzodiazepine receptors. 6-substituted or 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-alpha]pyridin-3-yl)acetamides exhibited high affinity and selectivity for either central or peripheral benzodiazepine receptors depending on the substituents. Notably, 6-substituted compounds showed varying selectivity for central and peripheral receptors, while 6,8-disubstituted compounds were highly selective for peripheral benzodiazepine receptors. Further investigation of 7f and 7m revealed their potent and efficacious positive modulation of GABA-evoked Cl- currents at specific GABAA receptor subtypes expressed in Xenopus oocytes. []
Relevance: This series of compounds shares the 2-phenylimidazo[1,2-a]pyridine core with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. While the target compound has a 3-nitro benzamide substituent at the 3-position of the imidazo[1,2-a]pyridine ring, these derivatives have various substituents at the 3-position, including esters, amides, and alkyl chains, and they may also have substitutions at the 6- and/or 8-positions of the imidazo[1,2-a]pyridine. This class of compounds highlights the structural diversity and the potential for tuning the biological activity of 2-phenylimidazo[1,2-a]pyridine derivatives. []
Compound Description: These compounds were investigated as potential bioreductive anti-tumor drugs. Their cytotoxic activity against hypoxic cells in vitro was strongly dependent on the structural nature and basicity of the 8-substituent, with less influence from the reduction potential. Compound 11 displayed significant differential toxicity toward hypoxic cells compared to oxic cells. Compounds with substituted or unsubstituted 8-piperazinyl substituents, or specific straight-chain aminoalkyl substituents, showed comparable activity in vitro. Less basic substituents at the 8-position abolished activity. An electron-withdrawing substituent on the 4-phenyl ring improved hypoxic potency, while an electron-donating substituent decreased potency. Notably, compound 37, a bifunctional derivative with a 2-nitroimidazole moiety, exhibited the highest hypoxic selectivity and lowest aerobic toxicity among the newly synthesized compounds. []
Relevance: Although these compounds are based on the imidazo[1,2-a]quinoxaline core instead of the imidazo[1,2-a]pyridine core of 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, both share the benzamide group and the exploration of substituent effects on biological activity. The findings highlight the importance of specific substituents in modulating the activity and selectivity of these heterocyclic compounds. []
(Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one and its derivatives
Compound Description: UV irradiation of (Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one (1a) and its 6-methyl and 6-iodo derivatives (1c and 1g) yielded a mixture of minor (E)-isomers (2a, 2c, and 2g) and major (E,Z)-N-(pyridin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amines (3a, 3c, and 3g). Conversely, only the corresponding furanoic derivatives (3b and 3d-3f) were obtained from the 5-methyl (1b), 7-methyl (1d), 8-methyl (1e), and 5-phenyl (1f) derivatives of the (Z)-ketone 1a. VIS illumination of (Z)-1,3-diphenyl-3-(2-phenylimidazo[1,2-a]benzo[l]quinolin-3-yl)prop-2-en-1-one (4) produced N-(benzo[h]quinolin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amine (5). The photoisomers 2a, 2c, 2g, 3a-3g, and 5 were isolated and characterized, with the structure of 3c confirmed by X-ray crystallography. The photoisomerization mechanism was elucidated using semiempirical quantum chemical calculations and mass spectrometry data. []
Compound Description: This series of six boron heterocycles was synthesized from N-(pyridin-2-yl)benzamides and BF3·Et2O. The aryl(heteroaryl) groups in these compounds include phenyl, 4-MeC6H4, 4-N(CH3)2C6H4, 4-NO2C6H4, 2-naphthyl, and 2-thienyl. These heterocycles were characterized by NMR spectroscopy, GC-MS, and X-ray diffractometry. Their optical and electrochemical properties, including UV-vis spectra, fluorescence spectra, quantum yields, Stokes' shifts, and redox potentials, were also determined and analyzed. Additionally, their binding to bovine serum albumin (BSA) was investigated through BSA-binding experiments and molecular docking studies. []
Relevance: These compounds share the benzamide moiety with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, but they are based on a different heterocyclic core (pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uide). This study demonstrates the versatility of the benzamide group in constructing various heterocyclic systems with distinct structural and photophysical properties. []
Compound Description: VNO and VHA are potential oxidative impurities of Venetoclax, a potent BCL-2 inhibitor used in cancer treatment. VNO is generated by oxidizing Venetoclax with m-CPBA, while VHA is obtained by heating VNO with water. The formation of VHA from VNO involves a [, ] Meisenheimer rearrangement. These impurities may be relevant reference standards for Venetoclax API and tablet manufacturing. []
Relevance: Although structurally more complex, VNO and VHA share the benzamide moiety with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. These compounds showcase the potential for oxidative modifications of the benzamide group and its role in drug degradation and impurity formation. []
Compound Description: MS-0022 is a novel synthetic smoothened (SMO) antagonist that effectively inhibits the Hedgehog (Hh) signaling pathway at low nanomolar concentrations. It also exhibits Hh pathway inhibition downstream of Suppressor of Fused (SUFU) at low micromolar concentrations. MS-0022 demonstrated inhibitory effects on the growth of several tumor cell lines in vitro and a transient delay in tumor growth in vivo, associated with a reduction in stromal Gli1 levels in SUIT-2 xenografts. []
Relevance: MS-0022 shares the core imidazo[1,2-a]pyridine and benzamide structural features with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Although the position of the benzamide substituent differs (para to the imidazo[1,2-a]pyridine in MS-0022 and directly attached to it in the target compound), this compound highlights the potential of imidazo[1,2-a]pyridine-benzamide derivatives as inhibitors of the Hh signaling pathway. []
Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E), a mitotic kinesin. It has demonstrated broad antitumor activity in vivo and is currently in human clinical trials. []
Relevance: This compound shares the core imidazo[1,2-a]pyridine and benzamide structural features with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, although it incorporates a complex side chain at the 3-position of the imidazo[1,2-a]pyridine ring. GSK923295 emphasizes the potential of targeting CENP-E with imidazo[1,2-a]pyridine-based inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.